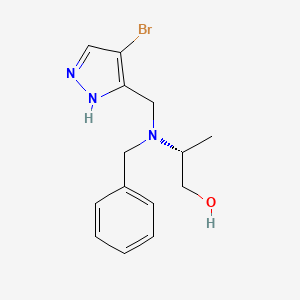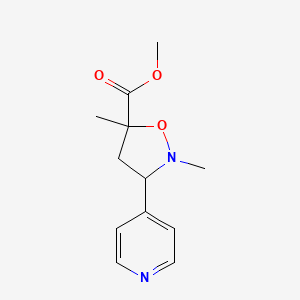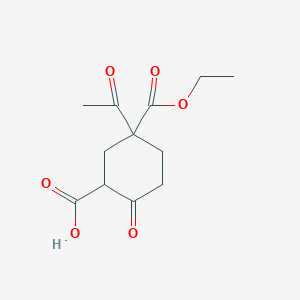
(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is a chiral compound that features a benzyl group, a bromo-substituted pyrazole ring, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.
Benzylation: The pyrazole derivative is then reacted with benzyl chloride in the presence of a base to form the benzylated pyrazole.
Amino alcohol formation: The final step involves the reaction of the benzylated pyrazole with ®-2-amino-1-propanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the amino alcohol moiety can undergo oxidation to form a ketone.
Reduction: The bromo substituent on the pyrazole ring can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its chiral center and functional groups.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole derivatives.
Chiral Building Block: Utilized in the synthesis of chiral drugs and biologically active molecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its activity against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. The benzyl and pyrazole moieties can engage in π-π interactions and hydrogen bonding, stabilizing the compound within the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(Benzyl((4-chloro-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-methyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-phenyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
Uniqueness
The presence of the bromo substituent in ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol imparts unique reactivity and potential biological activity compared to its analogs. The bromo group can participate in halogen bonding and can be a site for further functionalization, making this compound particularly versatile in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
(2R)-2-[benzyl-[(4-bromo-1H-pyrazol-5-yl)methyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-11(10-19)18(8-12-5-3-2-4-6-12)9-14-13(15)7-16-17-14/h2-7,11,19H,8-10H2,1H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZGUCFYAPQQC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8076837.png)




![2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B8076881.png)






![(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B8076941.png)
